Quinolin-8-ylmethanesulfonyl chloride hydrochloride
Overview
Description
Quinolin-8-ylmethanesulfonyl chloride hydrochloride is a chemical compound with the molecular formula C10H9Cl2NO2S1. It has a molecular weight of 278.15 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Quinolin-8-ylmethanesulfonyl chloride hydrochloride. However, it’s available for purchase from various chemical suppliers123.Molecular Structure Analysis
The molecular structure of Quinolin-8-ylmethanesulfonyl chloride hydrochloride is defined by its molecular formula, C10H9Cl2NO2S1. However, detailed structural analysis such as bond lengths and angles, or 3D conformation, was not found in the search results.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Quinolin-8-ylmethanesulfonyl chloride hydrochloride.Physical And Chemical Properties Analysis
Quinolin-8-ylmethanesulfonyl chloride hydrochloride has a molecular weight of 278.15 g/mol1. Other physical and chemical properties such as boiling point, melting point, solubility, etc., were not found in the search results.Scientific Research Applications
Anticancer Properties
Quinolin-8-ylmethanesulfonyl chloride hydrochloride and its derivatives have shown potential anticancer properties. For instance, compounds with sulfonamide fragment, including N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride, demonstrated significant in vitro anticancer activity against various cancer cell lines, such as human hepatocellular, breast, and colon cancer cells. These compounds reduced cell proliferation and induced the expression of pro-apoptotic genes, possibly mediated by the activation of p38 and ERK phosphorylation (Cumaoğlu et al., 2015).
Antimicrobial and Antifungal Applications
Quinolin-8-ylmethanesulfonyl chloride hydrochloride derivatives have been synthesized for antimicrobial applications. For instance, 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives were prepared and displayed significant inhibition against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). Additionally, 8-tosyloxyquinoline, a precursor for the synthesis of arylsulfonyl 8-hydroxyquinoline derivatives, has been explored for the development of antibacterial and antifungal agents (Lee et al., 2001).
Antiprotozoal Effects
Compounds based on N-quinolin-8-yl-arylsulfonamides and their copper and zinc complexes demonstrated significant antiprotozoal activity. These complexes showed inhibitory effects against forms of Leishmania and Trypanosoma cruzi, indicating their potential for treating protozoal infections (Silva et al., 2010).
Corrosion Inhibition
Quinolin-8-ylmethanesulfonyl chloride hydrochloride derivatives have been evaluated as corrosion inhibitors. For example, Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide demonstrated excellent inhibition for mild steel in an acidic medium, providing insights into its potential application in corrosion protection (Saliyan & Adhikari, 2008).
Optical and Sensing Applications
Compounds derived from quinolin-8-ylmethanesulfonyl chloride hydrochloride have been used in optical applications. A fluorescent sensor based on 8-aminoquinoline and 8-hydroxyquinoline platforms was synthesized, displaying high selectivity and sensitive fluorescence enhancement to certain ions, suggesting its application in future optical devices (Zhou et al., 2012).
Safety And Hazards
Specific safety and hazard information for Quinolin-8-ylmethanesulfonyl chloride hydrochloride was not found in the search results. However, as with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions of Quinolin-8-ylmethanesulfonyl chloride hydrochloride are not clear from the available information. It’s possible that this compound could have various applications in research or industry, but specific details were not found in the search results.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or databases dedicated to chemistry and pharmacology.
properties
IUPAC Name |
quinolin-8-ylmethanesulfonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S.ClH/c11-15(13,14)7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUYOHNQPQGQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CS(=O)(=O)Cl)N=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-ylmethanesulfonyl chloride hydrochloride | |
CAS RN |
1221726-26-6 | |
Record name | 8-Quinolinemethanesulfonyl chloride, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | quinolin-8-ylmethanesulfonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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